Chlorguanide-d4 Hydrochloride

Description

BenchChem offers high-quality Chlorguanide-d4 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorguanide-d4 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

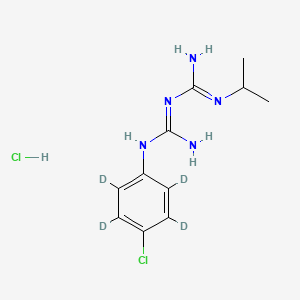

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1E)-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARMGXPVOFNNNG-HGSONKNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NC(C)C)N)/N)[2H])[2H])Cl)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Chlorguanide-d4 HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Chlorguanide-d4 Hydrochloride (HCl), a deuterated analog of the antimalarial drug Chlorguanide. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, providing essential data and methodologies for its application, particularly as an internal standard in bioanalytical studies.

Introduction: The Role of Deuterated Standards in Pharmaceutical Analysis

Deuterium-labeled compounds, such as Chlorguanide-d4 HCl, are indispensable tools in modern pharmaceutical analysis. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, results in a molecule that is chemically identical to its non-deuterated counterpart but possesses a higher mass. This mass difference is readily detectable by mass spectrometry, making deuterated analogs the gold standard for use as internal standards in quantitative bioanalysis. Their co-elution with the analyte of interest during chromatographic separation allows for the correction of variability in sample preparation and instrument response, leading to enhanced accuracy and precision in analytical methods.[1]

Chlorguanide, also known as Proguanil, is a prophylactic antimalarial drug that functions as a prodrug.[1] It is metabolized in the body to its active form, cycloguanil, which is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the survival of the malaria parasite.[1]

Chemical and Physical Properties

Chemical Structure and Identity

Chlorguanide-d4 HCl is the hydrochloride salt of Chlorguanide in which four hydrogen atoms on the p-chlorophenyl ring have been replaced with deuterium.

Chemical Names:

-

(1E)-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride[2]

-

N-(4-Chlorophenyl-d4)-N'-(1-methylethyl)-imidodicarbonimidic Diamide Hydrochloride

CAS Number: 1189671-34-8[2]

Molecular Formula: C₁₁H₁₃D₄Cl₂N₅[1]

Molecular Weight: 294.22 g/mol [1]

Physicochemical Characteristics

The introduction of deuterium atoms has a minimal effect on the physicochemical properties of the molecule, other than its mass. The properties of Chlorguanide-d4 HCl are therefore very similar to those of the non-deuterated form, Chlorguanide HCl.

| Property | Value | Source |

| Appearance | White Solid | [3] |

| Melting Point (Chlorguanide HCl) | 243-244 °C | [4] |

| Solubility (Chlorguanide HCl) | Slightly soluble in water; Soluble in alcohol | [4] |

| Storage Temperature | 2-8°C, Refrigerator | [3] |

It is crucial to store Chlorguanide-d4 HCl under recommended conditions to maintain its stability and isotopic purity.[1]

Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for use in quantitative analysis. It is typically expressed as the percentage of the deuterated species relative to all isotopic variants of the molecule. For Chlorguanide-d4 HCl, a high isotopic purity (typically >98%) is essential to minimize any potential interference from the unlabeled compound. The isotopic distribution can be confirmed by mass spectrometry. While a specific Certificate of Analysis providing the exact isotopic purity was not found in the public domain, reputable suppliers of stable isotope-labeled compounds provide this information with their products.[5][6]

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the identity and purity of Chlorguanide-d4 HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of Chlorguanide-d4 HCl is expected to be similar to that of Chlorguanide HCl, with the notable absence of signals corresponding to the aromatic protons on the p-chlorophenyl ring due to deuteration. The remaining signals would correspond to the isopropyl group and the amine protons.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms in the molecule. The carbon atoms attached to deuterium will exhibit splitting patterns (due to C-D coupling) and may have slightly different chemical shifts compared to the non-deuterated analog.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which Chlorguanide-d4 HCl is utilized. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. In tandem mass spectrometry (MS/MS), specific fragmentation patterns can be used for highly selective detection and quantification.

Chemical Stability and Degradation

Understanding the stability of Chlorguanide is crucial for developing robust analytical methods and for ensuring the integrity of the deuterated standard. Forced degradation studies on proguanil have shown that it is susceptible to degradation under certain conditions.

The primary degradation product of Chlorguanide is 4-chloroaniline.[7] This degradation can be influenced by factors such as pH and temperature.

Degradation Pathway Visualization:

Caption: Potential degradation pathway of Chlorguanide-d4 HCl.

Synthesis Overview

The synthesis of Chlorguanide-d4 HCl typically involves the use of a deuterated starting material. A plausible synthetic route begins with the preparation of 4-chloroaniline-d4, which is then reacted with dicyandiamide.

Conceptual Synthesis Workflow:

Caption: Conceptual synthetic pathway for Chlorguanide-d4 HCl.

Application in Bioanalytical Methods

Chlorguanide-d4 HCl is primarily used as an internal standard for the quantification of Chlorguanide and its active metabolite, cycloguanil, in biological matrices such as plasma and blood.[7][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique employed for this purpose.

Experimental Protocol: LC-MS/MS Analysis of Chlorguanide and Cycloguanil in Human Plasma

This protocol is a synthesized example based on published methodologies and serves as a starting point for method development.[7][8][9][10]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (containing Chlorguanide-d4 HCl).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for analysis.

2. Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Chlorguanide, cycloguanil, and the internal standard from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Chlorguanide: m/z 254.1 → 170.1

-

Cycloguanil: m/z 252.1 → 195.1

-

Chlorguanide-d4 (IS): m/z 258.1 → 174.1

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Experimental Workflow Visualization:

Caption: Workflow for bioanalytical quantification using Chlorguanide-d4 HCl.

Conclusion

Chlorguanide-d4 HCl is a vital tool for the accurate and precise quantification of Chlorguanide and its active metabolite in biological samples. Its physical and chemical properties are nearly identical to the parent compound, with the exception of its increased mass, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. A thorough understanding of its properties, including its stability and synthesis, is essential for its effective application in pharmaceutical research and development. The methodologies outlined in this guide provide a framework for the successful implementation of Chlorguanide-d4 HCl in rigorous analytical studies.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46780968, Chlorguanide-d4 Hydrochloride. Retrieved January 24, 2026, from [Link][2]

-

Wikipedia. (n.d.). 4-Chloroaniline. Retrieved January 24, 2026, from [Link][3]

-

MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(15), 3429.[11]

-

ResearchGate. (2011). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. Journal of Chromatographic Science, 49(8), 626-632.[7][9]

-

Pharmaffiliates. (n.d.). Chlorguanide-d4 Hydrochloride. Retrieved January 24, 2026, from [Link][3]

-

National Center for Biotechnology Information. (2024). Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. Malaria Journal, 23(1), 123.[9]

-

TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc.[12]

-

Journal of Applied Pharmaceutical Science. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science, 14(1), 1-8.[10]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9570076, Proguanil Hydrochloride. Retrieved January 24, 2026, from [Link][4]

-

PubMed. (2002). 1H-NMR studies on the self-association of chloroquine in aqueous solution. Biophysical Chemistry, 96(2-3), 137-148.[13]

-

PubMed. (2006). Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 830(2), 304-311.[8]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chlorguanide-d4 Hydrochloride | C11H17Cl2N5 | CID 46780968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 4. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chlorguanide-d4 Hydrochloride, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. mdpi.com [mdpi.com]

- 12. tsijournals.com [tsijournals.com]

- 13. 1H-NMR studies on the self-association of chloroquine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Certificate of Analysis for Chlorguanide-d4 Hydrochloride

This guide provides a comprehensive technical breakdown of the Certificate of Analysis (CoA) for Chlorguanide-d4 Hydrochloride. It is designed for researchers, scientists, and drug development professionals who rely on isotopically labeled standards for quantitative bioanalysis. We will move beyond a simple checklist of specifications to explore the causality behind the analytical techniques, the interpretation of the data, and the self-validating systems that ensure the integrity of this critical reference material.

Introduction: The Quintessential Role of a Labeled Internal Standard

Chlorguanide, also known as Proguanil, is an antimalarial pro-drug.[1] Upon administration, it is metabolized by cytochrome P450 enzymes into its active form, cycloguanil.[2] Cycloguanil exerts its therapeutic effect by inhibiting the dihydrofolate reductase (DHFR) enzyme in the Plasmodium parasite, which is essential for DNA synthesis and replication.[2][3]

In modern drug development and clinical pharmacokinetics, quantifying the concentration of a drug in complex biological matrices like plasma or urine is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this task due to its high sensitivity and selectivity.[4] However, the accuracy of LC-MS quantification can be compromised by matrix effects and instrumental variability.[5]

This is where Chlorguanide-d4 Hydrochloride enters the analytical workflow. As a stable isotope-labeled (SIL) internal standard, it is chemically identical to the parent drug but has a higher mass due to the replacement of four hydrogen atoms with deuterium.[6][7] When added to a biological sample, it behaves identically to the unlabeled drug during extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[5][8] This co-elution allows it to perfectly compensate for any variations, ensuring highly accurate and reproducible quantification.[5] The Certificate of Analysis is the definitive document that guarantees this standard is fit for its intended purpose.

Anatomy of a Certificate of Analysis

A CoA for a reference standard like Chlorguanide-d4 Hydrochloride is not merely a results sheet; it is a declaration of quality built upon a foundation of rigorous analytical testing. Each parameter provides a crucial piece of the puzzle, confirming the identity, purity, concentration, and stability of the material.

Table 1: Key CoA Parameters for Chlorguanide-d4 Hydrochloride

| Parameter | Typical Specification | Significance | Primary Analytical Technique(s) |

| Appearance | White to Off-White Solid | Confirms basic physical properties and absence of gross contamination. | Visual Inspection |

| Molecular Formula | C₁₁H₁₃D₄Cl₂N₅ | Defines the elemental composition, including deuterium incorporation. | Mass Spectrometry |

| Molecular Weight | ~294.22 g/mol | Confirms the correct mass corresponding to the molecular formula.[7][9] | Mass Spectrometry |

| Purity (HPLC) | ≥98% | Quantifies the percentage of the main compound relative to impurities. | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to Structure | Verifies the molecular structure is correct. | ¹H NMR, Mass Spectrometry |

| Isotopic Purity | ≥98% Deuterium Incorporation | Confirms the high enrichment of the deuterium label.[5] | Mass Spectrometry |

| Storage Condition | 2-8°C Refrigerator | Ensures the long-term stability and integrity of the standard.[7] | Stability Studies |

Core Analytical Workflows: A Self-Validating System

The trustworthiness of a CoA is derived from the interlocking nature of the analytical tests performed. Each method validates the others, creating a robust and defensible quality profile.

Caption: Overall Analytical Workflow for CoA Generation.

Identity Confirmation I: Mass Spectrometry (MS)

Causality: The primary role of MS is to unequivocally confirm the molecular weight of Chlorguanide-d4 Hydrochloride. This directly validates that the molecule has the correct elemental composition (C₁₁H₁₃D₄Cl₂N₅). Furthermore, high-resolution mass spectrometry (HRMS) can distinguish the mass of the deuterated molecule from its unlabeled counterpart and other potential isotopic impurities, allowing for the calculation of isotopic purity.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Standard Preparation: Accurately weigh and dissolve the Chlorguanide-d4 HCl standard in a suitable solvent (e.g., methanol) to a concentration of ~1 µg/mL.[10]

-

Chromatographic Separation: Inject a small volume (e.g., 5 µL) onto an LC system. While full separation isn't required for identity, a quick gradient elution on a C18 column helps introduce a clean sample into the mass spectrometer.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive mode, as the biguanide structure is readily protonated.

-

Mass Analysis: Scan a mass range that includes the expected monoisotopic mass of the protonated molecule [M+H]⁺ (~294.1 Da).

-

Data Acquisition: Acquire the full scan mass spectrum.

Data Interpretation:

-

Molecular Weight: The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion. The measured mass should be within a narrow tolerance (e.g., ±5 ppm) of the theoretical exact mass (293.1112 Da for the neutral molecule).[6]

-

Isotopic Purity: The relative intensity of the peak at [M+H]⁺ compared to the peak for the unlabeled species ([M-d4+H]⁺) is used to determine the isotopic enrichment. A specification of >98% is common for high-quality standards.[5]

Identity Confirmation II: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the mass, NMR confirms the structure. For a deuterated compound, ¹H NMR is uniquely powerful. The deuterium atoms are "silent" in ¹H NMR, so their presence is confirmed by the absence of the corresponding proton signals. This technique verifies that the deuteration has occurred at the intended positions—in this case, the four positions on the chlorophenyl ring.

Caption: Structure of Chlorguanide-d4.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the standard and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Run a standard proton spectrum, acquiring a sufficient number of scans for a good signal-to-noise ratio.

-

Processing: Process the data with Fourier transformation, phase correction, and baseline correction.

Data Interpretation:

-

Signal Absence: The key diagnostic feature is the significant reduction or complete absence of signals in the aromatic region of the spectrum where the chlorophenyl protons would normally appear.

-

Remaining Signals: The signals corresponding to the isopropyl group protons and the N-H protons should be present with the correct chemical shifts, splitting patterns, and integration values.

-

Structural Confirmation: The presence of the expected signals and the absence of the aromatic signals provides definitive proof of both the core structure and the specific location of the deuterium labels.

Purity Determination: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone of purity analysis. It separates the main compound from any process-related impurities or degradation products.[11][12] By using a UV detector, the relative peak area of Chlorguanide-d4 can be compared to the total area of all peaks in the chromatogram, providing a quantitative measure of purity. The method must be selective enough to separate the analyte from all known and potential impurities.[12]

Caption: Schematic of an HPLC System.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

-

System: An HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.[13][14]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[10][14] A typical starting point could be a 40:60 mixture of acetonitrile and buffer.

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: ~258 nm, which is a common wavelength for this class of compounds.[10]

-

Sample Preparation: Prepare a solution of the standard in the mobile phase at a concentration of approximately 100 µg/mL.[10]

-

Injection: Inject 10 µL of the sample solution.

-

Analysis: Record the chromatogram for a sufficient time to allow all potential impurities to elute.

Data Interpretation:

-

Purity Calculation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

% Purity = (Area_main_peak / Σ Area_all_peaks) * 100

-

-

Acceptance Criteria: The result must be greater than or equal to the specification, typically ≥98%.

Authoritative Grounding: The Role of Method Validation

Every protocol described is part of a self-validating system because it is developed and executed under a framework of analytical procedure validation. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide guidelines for this process.[15][16] The validation of the analytical procedures used to generate CoA data ensures they are suitable for their intended purpose.[17] This involves demonstrating characteristics such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18]

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[10]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[13]

Adherence to these principles, as outlined in guidelines like ICH Q2(R2), is what transforms a set of experimental results into a trustworthy Certificate of Analysis.[15][16]

Conclusion

The Certificate of Analysis for Chlorguanide-d4 Hydrochloride is a testament to a rigorous, multi-faceted analytical process. It is a synthesis of orthogonal techniques—mass spectrometry, NMR spectroscopy, and chromatography—each providing a unique and confirmatory piece of evidence. For the scientist in drug development, understanding the depth of this analysis is critical. It provides the necessary confidence that this stable isotope-labeled internal standard is of the highest quality, ensuring the integrity and accuracy of pharmacokinetic and bioanalytical data.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9570076, Proguanil Hydrochloride. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46780968, Chlorguanide-d4 Hydrochloride. Retrieved from [Link].

-

Pharmaffiliates Analytics & Synthetics (P) Ltd. Chlorguanide-d4 Hydrochloride. Retrieved from [Link].

-

Wikipedia. Proguanil. Retrieved from [Link].

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link].

-

U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link].

-

European Medicines Agency (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link].

- Paci, A., Caire-Maurisier, A. M., Rieutord, A., Brion, F., & Clair, P. (2002). Dual-mode gradient HPLC procedure for the simultaneous determination of chloroquine and proguanil. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 1–7.

- Akinleye, M. O., et al. (2005). Sensitive high performance liquid chromatographic method for the determination of proguanil and its metabolites, cycloguanil and 4-chlorophenylbiguanide in biological fluids. African Journal of Biotechnology, 4(8), 857-861.

-

Patsnap. What is the mechanism of Chlorproguanil Hydrochloride?. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6178111, Proguanil. Retrieved from [Link].

- Hanboon, T., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. Bioanalysis, 11(10), 945-957.

-

Agilent Technologies (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link].

- Vangala, R., et al. (2012). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study.

-

International Journal Of Pharma Research and Health Sciences (2016). A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. Retrieved from [Link].

-

BioPharm International (2002). Method Validation Guidelines. Retrieved from [Link].

Sources

- 1. Proguanil - Wikipedia [en.wikipedia.org]

- 2. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Chlorguanide-d4 Hydrochloride | C11H17Cl2N5 | CID 46780968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. pharmahealthsciences.net [pharmahealthsciences.net]

- 11. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. fda.gov [fda.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. biopharminternational.com [biopharminternational.com]

- 18. agilent.com [agilent.com]

The Indispensable Role of Deuterium Labeling in Modern Analytical Standards: A Technical Guide

Foreword: Precision in Quantification

In the landscape of pharmaceutical development and analytical chemistry, the pursuit of precision and reliability is paramount. The ability to accurately quantify analytes in complex biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and metabolic studies. This technical guide delves into the core of achieving such accuracy: the strategic use of deuterium-labeled compounds as internal standards. We will explore the fundamental principles, practical applications, and critical considerations that establish deuterium labeling as a gold standard in analytical science. This is not merely a procedural manual but a comprehensive exploration of the "why" behind the "how," empowering researchers and scientists to leverage this powerful technique with confidence and scientific integrity.

The Foundation: Understanding Deuterium and the Isotope Effect

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron in its nucleus.[1] This seemingly subtle difference in mass is the linchpin of its utility in analytical chemistry.[1] While chemically similar to protium (¹H), the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy manifests as the Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction can be altered when an atom in a reactant is replaced with one of its isotopes.[2] Specifically, the cleavage of a C-D bond generally requires more energy and thus proceeds at a slower rate than the cleavage of a C-H bond.[3] This phenomenon is not merely a scientific curiosity; it has profound implications for drug metabolism and the stability of analytical standards.[4][5]

The Workhorse of Bioanalysis: Deuterium-Labeled Internal Standards

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[6] An ideal IS should behave chemically and physically identically to the analyte of interest throughout sample preparation and analysis.[7][8] Deuterium-labeled compounds are exemplary internal standards because they are chemically identical to their unlabeled counterparts (the analyte), ensuring they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer.[6][7]

The key distinction lies in their mass. The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling accurate quantification based on the ratio of their respective signal intensities.[9] This approach significantly enhances the accuracy and reproducibility of quantitative assays by compensating for variations in sample extraction, injection volume, and instrument response.[6][7]

Key Attributes of an Effective Deuterium-Labeled Internal Standard:

| Attribute | Rationale |

| High Isotopic Purity | Minimizes interference from the unlabeled analyte present as an impurity in the standard. Typically, an isotopic purity of >98% is recommended.[7] |

| Sufficient Mass Difference | A mass difference of at least 3 mass units is generally required to prevent spectral overlap between the analyte and the standard.[9] |

| Label Stability | The deuterium label must be positioned at a site that is not susceptible to exchange with protons from the solvent or matrix.[9][10] |

| Strategic Label Placement | The label should ideally be on a fragment of the molecule that is monitored in MS/MS analysis to ensure accurate quantification.[9] |

The Art of Synthesis: Crafting Deuterium-Labeled Standards

The synthesis of high-quality deuterium-labeled standards is a critical and exacting process. The primary objective is to introduce deuterium atoms at specific, stable positions within the molecule with high isotopic enrichment. Two principal strategies are employed:

-

Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium.[9] It can be a cost-effective approach, often utilizing deuterated solvents like D₂O in the presence of a catalyst.[9] However, this method can sometimes lack selectivity and may not be suitable for all molecules.[11]

-

De Novo Synthesis: This "from the ground up" approach involves constructing the molecule using deuterated building blocks.[9][11] While often more complex and expensive, de novo synthesis offers precise control over the position and number of deuterium labels, ensuring high isotopic purity and label stability.[9]

Workflow for the Synthesis and Certification of a Deuterium-Labeled Standard:

Caption: Workflow for the synthesis and certification of a deuterium-labeled standard.

In Practice: A Step-by-Step Guide to Quantitative Analysis using Deuterium-Labeled Standards

The following protocol outlines a typical workflow for the quantification of a drug in a biological matrix using a deuterium-labeled internal standard.

Experimental Protocol: Quantification of a Drug in Plasma

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the unlabeled analyte (drug) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of the deuterium-labeled internal standard (IS) in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Serially dilute the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected range of the unknown samples.

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Spike a known amount of the IS into each calibration standard and QC sample. The final concentration of the IS should be consistent across all samples.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 300 µL of acetonitrile containing the IS.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate LC column for chromatographic separation.

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Monitor at least one specific precursor-to-product ion transition for both the analyte and the IS.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the IS for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Visualization: The Power of Co-elution

Caption: Idealized chromatogram showing the co-elution of the analyte and its deuterium-labeled internal standard.

Beyond a Simple Standard: Advanced Applications

The utility of deuterium labeling extends beyond its role as a simple internal standard.

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterium-labeled compounds are invaluable tools for elucidating metabolic pathways.[12][13] By administering a mixture of labeled and unlabeled drug, researchers can use mass spectrometry to identify and quantify metabolites, providing critical insights into a drug's fate in the body.

-

Improving Drug Properties: Strategic deuteration of a drug molecule at a site of metabolic vulnerability can slow down its metabolism due to the kinetic isotope effect.[3][14] This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites, potentially enhancing the drug's efficacy and safety.[5][15]

Critical Considerations and Potential Pitfalls

While deuterium labeling is a powerful technique, it is not without its challenges.

-

In-source Back-Exchange: Under certain mass spectrometry conditions, there is a risk of the deuterium label exchanging with protons, which can compromise the accuracy of the analysis.[16] Careful optimization of the ion source parameters is essential to minimize this effect.

-

Chromatographic Isotope Effect: In some cases, particularly with a high degree of deuteration, the labeled compound may exhibit a slight shift in retention time compared to the unlabeled analyte.[16] This can affect the accuracy of quantification if not properly accounted for.

-

Regulatory Scrutiny: The use of deuterium-labeled standards in regulated bioanalysis requires rigorous validation to demonstrate their suitability.[17][18][19] This includes providing a comprehensive Certificate of Analysis (CoA) that details the standard's identity, purity, and isotopic enrichment.[20]

Conclusion: The Enduring Value of Deuterium Labeling

Deuterium-labeled compounds are more than just analytical reagents; they are indispensable tools that underpin the precision and reliability of modern drug development and scientific research. From their fundamental role as internal standards in quantitative bioanalysis to their advanced applications in metabolic profiling and drug optimization, the strategic incorporation of deuterium provides a level of analytical certainty that is difficult to achieve by other means. As analytical instrumentation continues to advance in sensitivity and resolution, the demand for high-quality, well-characterized deuterium-labeled standards will only continue to grow, solidifying their place as a cornerstone of scientific integrity in the laboratory.

References

-

Sinha, A. (2025, November 8). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. ResolveMass Laboratories Inc. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

-

ACS Publications. Using Deuterium in Drug Discovery: Leaving the Label in the Drug | Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2022, March 23). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Retrieved from [Link]

-

Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

-

Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]

-

ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews. Retrieved from [Link]

-

Heavy Water Board. L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Deuterium in Drug Discovery and Development | Request PDF. Retrieved from [Link]

-

MDPI. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]

-

Wikipedia. Kinetic isotope effect. Retrieved from [Link]

-

Charles River Laboratories. Isotopic Labeling Services. Retrieved from [Link]

-

PubMed. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

-

Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

-

PMC. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

-

MetwareBio. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 7.17: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

-

Journal of the American Chemical Society. Deuterium Kinetic Isotope Effects and Their Temperature Dependence in the Gas-Phase SN2 Reactions X- + CH3Y .fwdarw. CH3X + Y- (X, Y = Cl, Br, I). Retrieved from [Link]

-

IVT Network. (2004, October 1). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

-

YouTube. (2025, August 11). What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone. Retrieved from [Link]

-

Amazon S3. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

-

Nature. Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

-

Science.gov. validate analysis methods: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.uniupo.it [research.uniupo.it]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 18. demarcheiso17025.com [demarcheiso17025.com]

- 19. validate analysis methods: Topics by Science.gov [science.gov]

- 20. criver.com [criver.com]

A-Technical-Guide-to-Chlorguanide-Metabolism-and-Its-Active-Metabolites

A Technical Guide to Chlorguanide Metabolism and Its Active Metabolites

Introduction

Chlorguanide, also known as proguanil, is a biguanide antimalarial agent that has been a mainstay in the prevention and treatment of malaria for decades.[1][2] It is often used in combination with other drugs, such as atovaquone or chloroquine, to enhance efficacy and reduce the likelihood of drug resistance.[3][4] The therapeutic action of chlorguanide is not direct; it functions as a prodrug, requiring metabolic activation in the host to exert its antimalarial effect.[5] This guide provides an in-depth exploration of the metabolic pathways of chlorguanide, the pharmacogenetic factors influencing its activation, and the laboratory methodologies employed to study these processes. A thorough understanding of its metabolism is critical for optimizing clinical efficacy and ensuring patient safety, particularly in diverse patient populations.

The Metabolic Activation Pathway of Chlorguanide

Upon oral administration, chlorguanide is well-absorbed and undergoes hepatic metabolism to be converted into its active metabolite, cycloguanil.[3][6] This biotransformation is the cornerstone of its antimalarial activity. A secondary metabolite, 4-chlorophenylbiguanide, is also formed.[2][5]

The primary mechanism of action of cycloguanil is the inhibition of the parasitic enzyme dihydrofolate reductase (DHFR).[3][5] DHFR is a critical enzyme in the folate synthesis pathway, which is essential for the production of nucleic acids (DNA and RNA) and certain amino acids.[3] By selectively inhibiting the parasite's DHFR, cycloguanil disrupts DNA synthesis and cell multiplication, ultimately leading to the parasite's death.[2][5] This action is effective against both the liver and red blood cell stages of the Plasmodium life cycle.[3]

It is also important to note that the parent compound, chlorguanide (proguanil), may possess intrinsic antimalarial activity, particularly when used in combination with atovaquone, where it appears to enhance atovaquone's ability to disrupt the parasite's mitochondrial membrane potential.[1][7]

Figure 1: Metabolic Activation of Chlorguanide.

The Central Role of Cytochrome P450 2C19 (CYP2C19)

The biotransformation of chlorguanide to cycloguanil is primarily catalyzed by the cytochrome P450 enzyme, CYP2C19.[8] This enzyme is a member of a superfamily of monooxygenases that are central to the metabolism of a vast array of xenobiotics, including many clinically important drugs. The activity of CYP2C19 is highly variable among individuals, largely due to genetic polymorphisms.[9]

This variability in CYP2C19 function has profound clinical implications for chlorguanide therapy.[2] Individuals with reduced or absent CYP2C19 activity may not produce sufficient levels of the active metabolite, cycloguanil, potentially leading to prophylactic or therapeutic failure.[8]

Pharmacogenetics of CYP2C19 and Clinical Implications

Genetic variations in the CYP2C19 gene can lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes. Understanding a patient's phenotype is crucial for personalizing chlorguanide therapy.

| Phenotype | Example Alleles | Metabolic Activity | Implications for Chlorguanide Therapy |

| Ultrarapid Metabolizer (UM) | CYP2C1917 | Increased | Faster conversion to cycloguanil. Generally effective, but potential for higher metabolite concentrations.[10] |

| Extensive (Normal) Metabolizer (EM) | CYP2C191 | Normal | Expected therapeutic response with standard dosing.[11] |

| Intermediate Metabolizer (IM) | Heterozygous for a loss-of-function allele (e.g., CYP2C191/2) | Decreased | Reduced conversion to cycloguanil. May be at some risk of reduced efficacy.[12] |

| Poor Metabolizer (PM) | Two loss-of-function alleles (e.g., CYP2C192/2, CYP2C193/3) | Absent or significantly reduced | High risk of prophylactic/therapeutic failure due to inadequate formation of cycloguanil.[8][9] |

The prevalence of these phenotypes varies significantly across different ethnic populations. For instance, poor metabolizers are more common in Asian and African populations compared to Caucasians.[2][9] This underscores the importance of considering a patient's genetic background when prescribing chlorguanide. Studies have shown a direct correlation between the number of functional CYP2C19 alleles and the formation of cycloguanil.[11][13]

Experimental Methodologies for Studying Chlorguanide Metabolism

Investigating the metabolism of chlorguanide is essential for drug development and clinical pharmacology. In vitro methods are particularly valuable as they allow for the study of metabolic pathways in a controlled environment, using human-derived systems to ensure clinical relevance.[14][15]

Core Experimental Workflow

A typical workflow for assessing chlorguanide metabolism involves incubation with a source of metabolic enzymes, followed by extraction and highly sensitive analytical quantification of the parent drug and its metabolites.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 4. cdc.gov [cdc.gov]

- 5. Proguanil - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroguanide metabolism in relation to the efficacy in malaria prophylaxis and the S-mephenytoin oxidation in Tanzanians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical relevance of genetic polymorphisms in the human CYP2C subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of genetic variation at the CYP2C19/CYP2C9 locus on pharmacokinetics of chlorcycloguanil in adult Gambians - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relationship between proguanil metabolic ratio and CYP2C19 genotype in a Caucasian population - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proguanil disposition and toxicity in malaria patients from Vanuatu with high frequencies of CYP2C19 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Association between CYP2C19 genotype and proguanil oxidative polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorfrancis.com [taylorfrancis.com]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Chlorguanide and its Active Metabolite, Cycloguanil, in Human Plasma

Introduction: The Clinical Imperative for Precise Chlorguanide Monitoring

Chlorguanide, also known as proguanil, is a cornerstone prophylactic antimalarial agent.[1] It functions as a prodrug, undergoing hepatic metabolism to its active form, cycloguanil.[1] This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2C19.[2] The clinical efficacy of chlorguanide is therefore dependent on the formation of cycloguanil, which acts by inhibiting the dihydrofolate reductase (DHFR) enzyme in the malaria parasite, thereby disrupting DNA synthesis and preventing its proliferation.[1]

Given the variability in CYP2C19 activity within the population, which can lead to significant differences in the plasma concentrations of both the parent drug and its active metabolite, a robust and reliable analytical method for their simultaneous quantification is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2][3] This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of chlorguanide and cycloguanil in human plasma, validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5]

Principle of the Method

This method employs a simple and efficient protein precipitation technique for the extraction of chlorguanide, cycloguanil, and an internal standard (IS) from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column under gradient conditions, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for each analyte and the internal standard.

Materials and Reagents

-

Analytes and Internal Standard:

-

Chlorguanide hydrochloride (Reference Standard)

-

Cycloguanil hydrochloride (Reference Standard)

-

Riluzole (Internal Standard)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

-

Biological Matrix:

-

Drug-free human plasma (with K2EDTA as anticoagulant)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of chlorguanide, cycloguanil, and riluzole (IS) in methanol to obtain individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the chlorguanide and cycloguanil stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the riluzole stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain final concentrations for chlorguanide (e.g., 1.5, 5, 15, 50, 100, 150 ng/mL) and cycloguanil (e.g., 0.5, 2, 5, 15, 30, 50 ng/mL).[3]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC (approx. 3x LLOQ)

-

Medium QC (mid-range of the calibration curve)

-

High QC (approx. 80% of the Upper Limit of Quantification - ULOQ)

-

Sample Preparation: Protein Precipitation

The protein precipitation method is a rapid and effective technique for removing the bulk of plasma proteins prior to LC-MS/MS analysis.[6]

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL riluzole).

-

Add 300 µL of acetonitrile (pre-chilled to -20°C) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A).

-

Vortex briefly and transfer to an autosampler vial for injection.

Diagram of the Sample Preparation Workflow

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Instrumentation and Parameters

The following are typical starting parameters that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | Agilent 1290 Infinity or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Optimized for separation of analytes and IS from matrix interferences. |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| MS System | SCIEX API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Curtain Gas | 25 psi |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Compound-Dependent Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Chlorguanide | 254.1 | 170.1 | Optimize | Optimize |

| Cycloguanil | 252.1 | 170.1 | Optimize | Optimize |

| Riluzole (IS) | 235.0 | 168.0 | Optimize | Optimize |

Note: Collision energy and declustering potential must be optimized for the specific instrument to achieve maximum signal intensity.

Method Validation

A full validation of this bioanalytical method should be performed in accordance with the principles outlined in the ICH M10 guideline, which is harmonized between the FDA and EMA.[4][5]

Diagram of the Bioanalytical Method Validation Process

Caption: Key parameters for bioanalytical method validation.

The following validation experiments should be conducted:

-

Selectivity: Assessed by analyzing at least six different batches of blank human plasma to ensure no significant interference at the retention times of the analytes and IS.

-

Linearity and Range: The calibration curve should be prepared and analyzed on at least three different days. The coefficient of determination (r²) should be ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing the QC samples at four concentration levels in replicate (n=5) within a single run (intra-day) and on three different days (inter-day).

-

Recovery: The extraction efficiency of the method is determined by comparing the peak areas of the analytes from extracted plasma samples with those of post-extraction spiked samples at three QC levels.

-

Matrix Effect: Evaluated by comparing the peak areas of post-extraction spiked samples with those of pure solutions of the analytes to assess the impact of plasma components on ionization.

-

Stability: The stability of chlorguanide and cycloguanil in human plasma should be evaluated under various conditions:

-

Freeze-Thaw Stability: After three freeze-thaw cycles.

-

Short-Term Stability: At room temperature for a defined period.

-

Long-Term Stability: At -80°C for an extended duration.

-

Post-Preparative Stability: In the autosampler.

-

Table 4: Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | The mean concentration should be within ±15% of the nominal value for QC samples, and within ±20% for the LLOQ. |

| Precision (CV%) | The coefficient of variation (CV) should not exceed 15% for QC samples, and not exceed 20% for the LLOQ. |

| Recovery | Should be consistent, precise, and reproducible. |

| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples. |

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the simultaneous quantification of chlorguanide and its active metabolite, cycloguanil, in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. The method has been designed to meet the stringent requirements of regulatory bodies for bioanalytical method validation, making it suitable for use in clinical and preclinical studies that require accurate and reliable pharmacokinetic data.

References

-

Jian-guo, W., et al. (2020). Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor. Journal of Pharmaceutical and Biomedical Analysis, 181, 113089. [Link]

-

Skjelbo, E., et al. (1996). Chloroguanide metabolism in relation to the efficacy in malaria prophylaxis and the S-mephenytoin oxidation in Tanzanians. Clinical Pharmacology & Therapeutics, 59(3), 304-11. [Link]

-

Penumatsa, K., et al. (2012). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. Journal of Chromatographic Science, 50(7), 589-596. [Link]

-

Veenendaal, J. R., et al. (1988). Pharmacokinetics of Chlorproguanil in Man after a Single Oral Dose of Lapudrine. Chemotherapy, 34(4), 275-83. [Link]

-

Wang, Z. Z., et al. (2017). Development and Validation of an Hilic–MS/MS Method by One-Step Precipitation for Chloroquine in Miniature Pig Plasma. Journal of Chromatographic Science, 55(8), 834-840. [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Unbound Medicine. (n.d.). Chloroguanide. In Health Encyclopedia. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Chea, N., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. Bioanalysis, 11(6), 441-456. [Link]

-

Gordeuk, V. R., et al. (1992). The activity of proguanil and its metabolites, cycloguanil and p-chlorophenylbiguanide, against Plasmodium falciparum in vitro. The American journal of tropical medicine and hygiene, 46(4), 433-8. [Link]

-

LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. In Chemistry LibreTexts. [Link]

-

Biotage. (n.d.). Bioanalytical sample preparation. [Link]

-

Nowatzke, W., & Woolf, E. (2007). Bioanalytical method validation: a review of the latest FDA guidance and its impact. AAPS J, 9(1), E40-6. [Link]

-

Xu, R., et al. (2005). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Journal of mass spectrometry : JMS, 40(7), 912-22. [Link]

-

Kali, A., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 347-353. [Link]

-

Musmade, P., et al. (2013). New liquid chromatographic method for simultaneous quantification of Atovaquone and Proguanil with its active metabolite Cycloguanil in human plasma. Journal of Pharmaceutical Analysis, 3(6), 427-434. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. m.youtube.com [m.youtube.com]

- 6. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust and Validated Bioanalytical Method for the Simultaneous Quantification of Proguanil and its Active Metabolite Cycloguanil in Human Plasma using LC-MS/MS

Abstract

This application note details a comprehensive, validated bioanalytical method for the simultaneous determination of the antimalarial prodrug proguanil and its pharmacologically active metabolite, cycloguanil, in human plasma. The method employs a straightforward protein precipitation extraction procedure followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This protocol provides the necessary sensitivity, selectivity, accuracy, and precision to support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. All procedures are designed to align with the principles outlined in major international regulatory guidelines, such as the ICH M10 guideline on bioanalytical method validation.[1][2][3]

Introduction: Clinical and Pharmacological Context

Proguanil is an essential prophylactic and therapeutic agent against malaria.[4] As a biguanide derivative, it functions as a prodrug, undergoing hepatic metabolism primarily by cytochrome P450 enzymes (CYP2C19 and CYP3A4) to form its active metabolite, cycloguanil.[5][6] Cycloguanil exerts its antimalarial effect by selectively inhibiting the dihydrofolate reductase (DHFR) enzyme of the malaria parasite.[6] This inhibition disrupts the parasite's folate synthesis pathway, which is critical for DNA synthesis and replication, ultimately leading to cell death.[6][7]

Given that the therapeutic activity is predominantly attributed to cycloguanil, it is crucial for clinical and pharmaceutical development to simultaneously quantify both the parent drug (proguanil) and its active metabolite.[8] This allows for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, and helps in evaluating the metabolic ratio which can vary among individuals.[9][10] The method described herein is optimized for the low concentration ranges typically observed in clinical studies and provides a reliable tool for researchers in drug development.[11]

Principle of the Method

The analytical workflow is based on a simple and rapid protein precipitation (PPT) technique to extract proguanil and cycloguanil from human plasma. An internal standard (IS) is added prior to extraction to ensure accuracy and precision by correcting for variability during sample processing and analysis. The extracted samples are then analyzed by reverse-phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analytes are separated chromatographically and detected using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.

Materials and Reagents

-

Reference Standards: Proguanil hydrochloride, Cycloguanil hydrochloride, and a suitable internal standard (e.g., Riluzole or an isotopically labeled analog).[12]

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade), and Deionized water (18.2 MΩ·cm).

-

Biological Matrix: Drug-free, pooled human plasma (K2EDTA as anticoagulant).

-

Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials, and pipettes.

Instrumentation and Analytical Conditions

Liquid Chromatography (LC)

-

System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 analytical column (e.g., HyPURITY Advance C18, 50 x 2.1 mm, 3 µm) is recommended for good peak shape and separation.[12]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Rationale for Choices: The C18 column provides excellent retention and separation for moderately polar compounds like proguanil and cycloguanil. The use of formic acid in the mobile phase aids in the protonation of the analytes, which is essential for efficient ionization in the mass spectrometer's positive ion mode. A gradient elution ensures that both analytes are eluted with sharp peaks within a short run time.

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.0 | 90 |

| 2.5 | 90 |

| 2.6 | 10 |

| 3.5 | 10 |

Table 1: Representative LC Gradient Program.

Tandem Mass Spectrometry (MS/MS)

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

Rationale for Choices: ESI in positive mode is highly effective for basic compounds like proguanil and cycloguanil. MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Proguanil | 254.1 | 198.1 |

| Cycloguanil | 252.1 | 170.1 |

| Riluzole (IS) | 235.0 | 166.0 |

Table 2: Example MRM Transitions for Proguanil, Cycloguanil, and Internal Standard.

Note: MS parameters such as declustering potential, collision energy, and source temperatures must be optimized for the specific instrument used.

Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of proguanil, cycloguanil, and the internal standard in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.

-

Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

Sample Preparation Protocol: Protein Precipitation

-

Aliquot Sample: Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL polypropylene microcentrifuge tube.

-

Add Internal Standard: Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The use of ice-cold acetonitrile can improve the precipitation of plasma proteins.[13]

-

Vortex: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial.

-

Inject: Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

Figure 1: Workflow for Plasma Sample Preparation.

Method Validation

The bioanalytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines.[3][14][15] A full validation should assess the following parameters:[1][16][17]

Selectivity and Specificity

-

Objective: To ensure that the method can differentiate the analytes and IS from endogenous matrix components or other potential interferences.

-

Protocol: Analyze at least six different lots of blank human plasma. The response at the retention times of the analytes should be less than 20% of the Lower Limit of Quantification (LLOQ) response.

Calibration Curve and Linearity

-

Objective: To demonstrate the relationship between instrument response and known analyte concentrations.

-

Protocol: Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected clinical range.

-

Acceptance Criteria: A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

-

Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).[18]

-

Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC. This should be done in at least five replicates per level, both within a single day (intra-day) and across multiple days (inter-day).

-

Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for LLOQ).[17][19]

| Parameter | Acceptance Criteria | LLOQ Acceptance Criteria |

| Accuracy | ± 15% of nominal value | ± 20% of nominal value |

| Precision (%CV) | ≤ 15% | ≤ 20% |

Table 3: General Acceptance Criteria for Accuracy and Precision.

Matrix Effect

-

Objective: To assess the suppression or enhancement of ionization caused by co-eluting matrix components.

-

Protocol: Compare the peak response of analytes spiked into post-extraction blank plasma supernatant with the response of analytes in a neat solution at equivalent concentrations. This should be tested using at least six different lots of plasma.

-

Acceptance Criteria: The IS-normalized matrix factor should have a %CV ≤ 15%.

Stability

-

Objective: To ensure that the analyte concentrations are not affected by various handling and storage conditions.

-

Protocol: Evaluate the stability of proguanil and cycloguanil in plasma under the following conditions:

-

Freeze-Thaw Stability: After at least three freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds the expected sample handling time.

-

Long-Term Stability: Stored at -20°C and/or -80°C for a period that covers the sample storage duration in a clinical study.

-

Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

-

-

Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Figure 2: Proguanil's Mechanism of Action.

Conclusion

The LC-MS/MS method described provides a reliable and robust protocol for the simultaneous quantification of proguanil and its active metabolite cycloguanil in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This application note serves as a comprehensive guide for researchers and scientists, offering a solid foundation for method implementation and validation in support of antimalarial drug development programs.

References

-

Lakshmana Rao A, Prasanthi T, Thunnisa F. (2018). Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC. Int. J. Anal. Tech 4(1):1-10. Available from: [Link]

-

Bejugam N, Dengale SJ, Shetty R, Musmade PB. (2014). New liquid chromatographic method for simultaneous quantification of Atovaquone and Proguanil with its active metabolite Cycloguanil in human plasma. Indian Journal of Pharmaceutical Education and Research, 48(4s):83-90. Available from: [Link]

-

Helsby NA, Ward SA, Edwards G, et al. (1991). Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects. British Journal of Clinical Pharmacology, 32(3):387-390. Available from: [Link]

-

van der Meulen J, et al. (2025). Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. Malaria Journal. Available from: [Link]

-

Bressman S, et al. (2001). Clinical Pharmacology of Atovaquone and Proguanil Hydrochloride. Clinical Infectious Diseases, 32(8):1221-1229. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Proguanil Hydrochloride? Available from: [Link]

-

Thapar MM. (2004). Pharmacokinetics and dynamics of atovaquone and proguanil (Malarone®). University of Basel. Available from: [Link]

-

Srinubabu G, et al. (2007). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. Chromatographia, 66(1-2):95-100. Available from: [Link]

-

Edstein MD, et al. (1991). A Statistical Analysis of the Antimalarial Activity of Proguanil and Cycloguanil in Human Volunteers. Transactions of the Royal Society of Tropical Medicine and Hygiene, 85(3):329-332. Available from: [Link]

-

Navaratnam V, et al. (1989). Multiple-dose pharmacokinetic study of proguanil and cycloguanil following 12-hourly administration of 100 mg proguanil hydrochloride. European Journal of Clinical Pharmacology, 36(4):399-403. Available from: [Link]

-

Helsby NA, et al. (1993). Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults. British Journal of Clinical Pharmacology, 35(6):651-654. Available from: [Link]

-

International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

-

de Cássia de Souza R, et al. (2015). Development and validation of a bioanalytical method by LC-MS/MS for the quantification of the LAFIS 10 - an antimalarial candidate - and its pharmacokinetics first evaluation. Biomedical Chromatography, 29(4):540-548. Available from: [Link]

-

European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available from: [Link]

-

ResearchGate. (n.d.). Bioanalytical methods reported for antimalarial drugs using the dried blood spot sampling technique. [Table]. Available from: [Link]

-